molecular formula C9H8Cl3NO2 B14320950 2,4,5-Trichlorophenylalanine CAS No. 110300-00-0

2,4,5-Trichlorophenylalanine

Cat. No.: B14320950
CAS No.: 110300-00-0
M. Wt: 268.5 g/mol
InChI Key: HMTXCVDOYXIVSY-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenylalanine is an organic compound that belongs to the class of chlorinated aromatic amino acids It is characterized by the presence of three chlorine atoms attached to the benzene ring and an amino acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichlorophenylalanine typically involves the chlorination of phenylalanine or its derivatives. One common method is the direct chlorination of phenylalanine using chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 4, and 5 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes. These processes often start with the chlorination of phenylalanine to produce intermediate compounds, which are then further chlorinated to achieve the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichlorophenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of functional groups.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives.

Scientific Research Applications

2,4,5-Trichlorophenylalanine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorophenylalanine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A herbicide with similar chlorination patterns on the benzene ring.

    2,4,5-Trichlorophenol: An organochloride used as a fungicide and herbicide.

Uniqueness

2,4,5-Trichlorophenylalanine is unique due to its amino acid structure, which distinguishes it from other chlorinated aromatic compounds. This structure allows it to participate in biochemical processes and makes it a valuable compound for research in various scientific fields.

Properties

CAS No.

110300-00-0

Molecular Formula

C9H8Cl3NO2

Molecular Weight

268.5 g/mol

IUPAC Name

2-amino-3-(2,4,5-trichlorophenyl)propanoic acid

InChI

InChI=1S/C9H8Cl3NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15)

InChI Key

HMTXCVDOYXIVSY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)CC(C(=O)O)N

Origin of Product

United States

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